molecular formula C13H11NO3 B14457055 Pyridin-4-yl 4-methoxybenzoate CAS No. 74669-54-8

Pyridin-4-yl 4-methoxybenzoate

Cat. No.: B14457055
CAS No.: 74669-54-8
M. Wt: 229.23 g/mol
InChI Key: IEUFQILJTHCOBF-UHFFFAOYSA-N
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Description

Pyridin-4-yl 4-methoxybenzoate is an organic compound that belongs to the class of esters It consists of a pyridine ring attached to a 4-methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-4-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxybenzoic acid with pyridin-4-yl methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid

    Reduction: Pyridin-4-yl 4-methoxybenzyl alcohol

    Substitution: Various substituted pyridin-4-yl 4-methoxybenzoates depending on the electrophile used.

Scientific Research Applications

Pyridin-4-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of pyridin-4-yl 4-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-4-yl)benzoate
  • 4-(pyridin-4-yl)benzoate
  • Pyridin-4-yl 4-hydroxybenzoate

Uniqueness

Pyridin-4-yl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance its solubility in organic solvents and affect its binding affinity in biochemical applications.

Properties

CAS No.

74669-54-8

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

pyridin-4-yl 4-methoxybenzoate

InChI

InChI=1S/C13H11NO3/c1-16-11-4-2-10(3-5-11)13(15)17-12-6-8-14-9-7-12/h2-9H,1H3

InChI Key

IEUFQILJTHCOBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=NC=C2

Origin of Product

United States

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